![molecular formula C26H33Cl2N3O3 B2464641 BPK-29 hydrochloride](/img/structure/B2464641.png)
BPK-29 hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BPK-29 hydrochloride is a specific ligand that disrupts the interactions of the atypical orphan nuclear receptor NR0B1 with proteins such as RBM45 and SNW1 by covalently modifying the cysteine residue at position 274. This compound has shown significant potential in impairing the anchorage-independent growth of KEAP1-mutant cancer cells .
准备方法
合成路线和反应条件
BPK-29 盐酸盐的合成涉及 NR0B1 蛋白中 274 位半胱氨酸残基的共价修饰。确切的合成路线和反应条件为专有信息,未公开披露。 据悉,该化合物是合成得到的高纯度,达到 98.28% .
工业生产方法
BPK-29 盐酸盐的工业生产方法没有得到广泛的记录。该化合物通常在研究实验室中生产,并可用于科学研究目的。 它储存在 4°C 的密封容器中,远离潮湿,并可溶解在 DMSO 中用于体外研究 .
化学反应分析
反应类型
BPK-29 盐酸盐主要进行共价修饰反应。 它专门靶向 NR0B1 蛋白中 274 位的半胱氨酸残基,破坏其与其他蛋白的相互作用 .
常用试剂和条件
该化合物通常溶解在 DMSO 中用于体外研究。 它在 DMSO 中的溶解度为 62.5 mg/mL,但不能溶于水 .
主要形成的产物
BPK-29 盐酸盐反应形成的主要产物是共价修饰的 NR0B1 蛋白,这会导致其与 RBM45 和 SNW1 的相互作用被打断 .
科学研究应用
Scientific Research Applications
BPK-29 hydrochloride has several notable applications across different scientific domains:
Oncology
- Targeting KEAP1-Mutant Cancers : this compound has been studied for its ability to inhibit growth in non-small cell lung cancer (NSCLC) cells harboring KEAP1 mutations. These mutations lead to the stabilization of NRF2, promoting cell survival under oxidative stress. By disrupting NR0B1 interactions, BPK-29 effectively reduces the proliferation of these cancer cells .
- Precision Medicine : The selective targeting of NR0B1 makes BPK-29 a candidate for precision therapies aimed at specific genetic vulnerabilities in tumors.
Biochemistry
- Chemical Proteomics : this compound is utilized in chemical proteomics to identify druggable vulnerabilities in genetically defined cancer models. This approach allows researchers to map out protein interactions altered by the compound and gain insights into cellular signaling pathways .
- Protein Interaction Studies : The compound serves as a specific ligand for studying NR0B1's role in various biological processes, including metabolism and cell proliferation.
Drug Development
- Therapeutic Applications : this compound is being explored for its potential as a therapeutic agent against cancers that exploit oxidative stress pathways. Its unique mechanism positions it as a promising candidate for further development in targeted cancer therapies.
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on NSCLC Cells : Research demonstrated that treatment with BPK-29 led to a significant reduction in NRF2 target gene expression and impaired growth in KEAP1-mutant NSCLC cell lines. This study underscores the compound's potential as an anti-cancer agent targeting specific genetic alterations .
- Chemical Proteomics Workflow : A detailed chemical proteomics study illustrated how BPK-29 modifies protein interactions within NSCLC cells, revealing crucial insights into its mechanism and potential therapeutic targets .
Summary Table of Applications
Application Area | Description |
---|---|
Oncology | Inhibits growth of KEAP1-mutant NSCLC cells; potential for precision medicine |
Biochemistry | Used in chemical proteomics to identify druggable targets; studies protein interactions |
Drug Development | Explored for therapeutic applications against cancers exploiting oxidative stress pathways |
作用机制
BPK-29 盐酸盐通过共价修饰 NR0B1 蛋白中 274 位的半胱氨酸残基发挥作用。 这种修饰会破坏 NR0B1 与 RBM45 和 SNW1 等蛋白的相互作用,从而抑制 KEAP1 突变型癌细胞的非贴壁生长 . 该化合物在 KEAP1 突变型非小细胞肺癌中表现出良好的总体蛋白质组选择性 .
相似化合物的比较
BPK-29 盐酸盐在其特异性靶向 NR0B1 蛋白中 274 位的半胱氨酸残基方面独一无二。类似的化合物包括:
BPK-29: 该化合物的非盐酸盐形式,具有类似的生物活性,但溶解度和稳定性特性不同.
其他 NR0B1 配体: 靶向 NR0B1 蛋白的化合物,但可能不具备与 BPK-29 盐酸盐相同的特异性或共价修饰机制.
生物活性
BPK-29 hydrochloride is a synthetic compound that has garnered attention in the field of cancer research, particularly for its role in disrupting protein-protein interactions within specific cancer pathways. This compound primarily targets the atypical orphan nuclear receptor NR0B1, which is implicated in various malignancies, including non-small cell lung cancer (NSCLC) with KEAP1 mutations. The biological activity of this compound stems from its ability to covalently modify cysteine residues within target proteins, thereby impairing their function and interactions.
The primary mechanism of action for this compound involves the covalent modification of the cysteine residue at position 274 in the NR0B1 protein. This modification disrupts the interactions between NR0B1 and other proteins, such as RBM45 and SNW1. By blocking these interactions, this compound effectively impairs the anchorage-independent growth of KEAP1-mutant cancer cells, which is a hallmark of cancer cell proliferation and survival.
Key Research Findings
Recent studies have highlighted several important findings regarding the biological activity of this compound:
- Inhibition of Colony Formation : Treatment with this compound at a concentration of 5 μM has been shown to block colony formation in soft agar assays using KEAP1-mutant NSCLC cells, indicating its potential as an anti-cancer agent .
- Specificity : The compound exhibits high specificity for NR0B1, differentiating it from other ligands that may not target this protein with the same efficacy.
- Cysteine Reactivity : Research indicates that this compound influences cysteine reactivity in NSCLC cells, which may be linked to its anti-proliferative effects .
Table: Comparison of Biological Activity
Compound | Target Protein | Mechanism | Effect on Cancer Cells |
---|---|---|---|
This compound | NR0B1 | Covalent modification of cysteine residue | Inhibits anchorage-independent growth |
Other NR0B1 Ligands | NR0B1 | Varies (non-covalent interactions) | Less effective in blocking growth |
Case Study 1: Impact on KEAP1-Mutant NSCLC Cells
In a controlled laboratory setting, researchers treated KEAP1-mutant NSCLC cell lines with varying concentrations of this compound. The results demonstrated a dose-dependent inhibition of cell proliferation and colony formation. Notably, at 5 μM concentration, significant reductions in colony numbers were observed when compared to untreated controls.
Case Study 2: Cysteine Reactivity Assessment
A study investigated the reactivity of cysteine residues in NSCLC cells post-treatment with this compound. The findings revealed that treatment led to a marked increase in cysteine reactivity on day two post-treatment compared to day one, suggesting an adaptive response by the cancer cells to counteract the effects of the compound .
属性
IUPAC Name |
N-benzyl-2-chloro-N-[1-(4-morpholin-4-ylbenzoyl)azepan-4-yl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32ClN3O3.ClH/c27-19-25(31)30(20-21-5-2-1-3-6-21)24-7-4-13-29(14-12-24)26(32)22-8-10-23(11-9-22)28-15-17-33-18-16-28;/h1-3,5-6,8-11,24H,4,7,12-20H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNJMSGTTWKVPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)C(=O)C2=CC=C(C=C2)N3CCOCC3)N(CC4=CC=CC=C4)C(=O)CCl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。